6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one
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Overview
Description
6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a dimethyl group and a pyridinone moiety, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3,3-dimethylpiperazine with a suitable acylating agent to introduce the carbonyl group. This intermediate is then reacted with 1-methylpyridin-2-one under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the carbonyl group or other reducible sites.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the piperazine or pyridinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
(6R)-6-(4-Benzyl-3,3-dimethylpiperazine-1-carbonyl)piperidin-2-one: Another compound with a similar piperazine structure.
Uniqueness
6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one stands out due to its unique combination of a dimethylpiperazine ring and a pyridinone moiety
Properties
IUPAC Name |
6-(3,3-dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2)9-16(8-7-14-13)12(18)10-5-4-6-11(17)15(10)3/h4-6,14H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVHOJHDHJOJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(=O)C2=CC=CC(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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